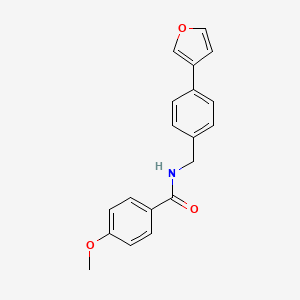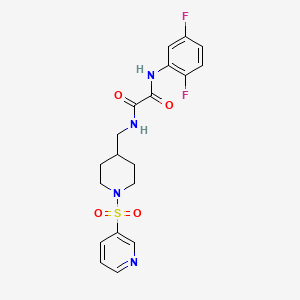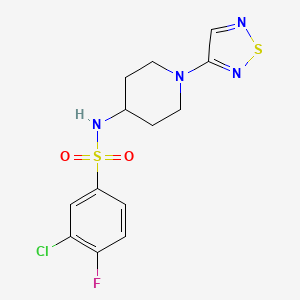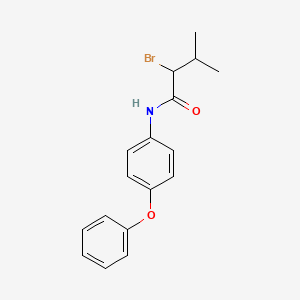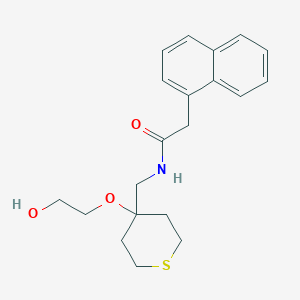
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related naphthalene acetamide derivatives is described in the papers. For instance, a two-step synthesis involving reduction and nucleophilic reaction followed by acetylation is mentioned for a compound with a naphthalene moiety . This suggests that similar synthetic routes might be applicable for the compound of interest, potentially involving modifications to introduce the hydroxyethoxytetrahydrothiopyran moiety.
Molecular Structure Analysis
The molecular structure of naphthalene acetamide derivatives is characterized by the presence of a planar naphthalene ring and an acetamide group, which can be approximately parallel to each other . This arrangement could be expected in the compound of interest, with additional considerations for the tetrahydrothiopyran ring's influence on the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of naphthalene acetamide derivatives can be inferred from their interactions with biological targets. For example, one compound is identified as a potent inhibitor of aminopeptidase N due to its metal-chelating hydroxamate group . This indicates that the compound of interest may also interact with biological molecules, depending on the presence of functional groups capable of such interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene acetamide derivatives can vary based on their specific substituents and structure. The crystal structure is stabilized by various noncovalent interactions, such as hydrogen bonding and stacking interactions . These interactions are crucial for the compound's stability and could be relevant for the compound of interest. Additionally, the cytotoxicity and redox profile of these compounds are evaluated, suggesting potential biomedical applications .
科学的研究の応用
Biological Effects and Mechanisms
Research on related compounds often focuses on understanding their biological effects and mechanisms of action. For example, studies on acetaminophen (APAP) explore how its metabolites interact with cellular proteins and potentially lead to toxicity or therapeutic effects. Research by Andringa et al. (2008) investigated acetaminophen's impact on mitochondrial protein thiol modifications, highlighting the importance of understanding the molecular interactions and pathophysiological relevance of such compounds (Andringa, Bajt, Jaeschke, & Bailey, 2008).
Occupational and Environmental Health
Studies on occupational and environmental health examine the exposure to and effects of chemical compounds within specific settings. For instance, Sennbro et al. (2006) explored biological monitoring of exposure to naphthalene diisocyanate and methylenediphenyl diisocyanate, demonstrating the significance of assessing workplace exposure to potentially harmful chemicals (Sennbro, Lindh, Mattsson, Jönsson, & Tinnerberg, 2006).
Toxicology and Safety Evaluation
Toxicological studies, such as those on the effects of hydroxyethyl starch vs. Ringer's acetate in sepsis, contribute to safety evaluations and therapeutic applications of chemical compounds. Research by Perner et al. (2012) provided insights into the comparative safety and efficacy of fluid resuscitation substances, indicating the critical role of toxicology in clinical decision-making (Perner et al., 2012).
特性
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c22-10-11-24-20(8-12-25-13-9-20)15-21-19(23)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7,22H,8-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYSGNHPULZPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

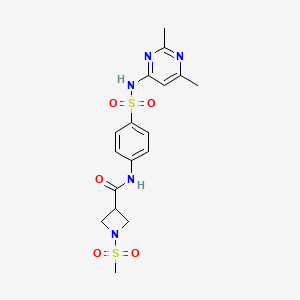
![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)
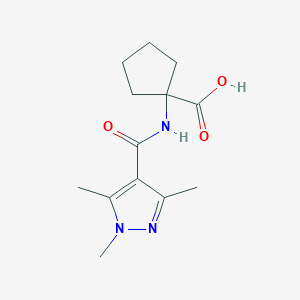
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)
![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)

